2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol
Overview
Description
2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol is a heterocyclic compound featuring a pyrazoline ring fused with an ethanol group. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, agrochemistry, and material science. The presence of the pyrazoline ring, a five-membered ring with two nitrogen atoms, imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that similar compounds can inhibit certain enzymes or interact with various receptors, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Result of Action
Related compounds have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol typically involves the reaction of hydrazine derivatives with β-ketoesters or chalcones. One common method includes the cyclization of hydrazine hydrate with an appropriate carbonyl compound under acidic or basic conditions . The reaction can be catalyzed by various agents such as acetic acid, p-toluenesulfonic acid, or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound often employs multi-step synthesis processes. These processes may involve the initial formation of intermediate compounds, followed by cyclization and functional group modifications to yield the final product . The use of green chemistry principles, such as microwave-assisted synthesis and eco-friendly catalysts, is also being explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazoline ring can be reduced to form pyrazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include pyrazolidine derivatives, aldehydes, carboxylic acids, and various substituted pyrazoline compounds .
Scientific Research Applications
2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol include:
- 2-(4,5-Dihydro-1H-pyrazol-1-yl)thiazole
- 2-(4,5-Dihydro-1H-pyrazol-1-yl)benzene
- 2-(4,5-Dihydro-1H-pyrazol-1-yl)pyridine
Uniqueness
What sets this compound apart from its analogs is the presence of the ethanol group, which enhances its solubility and reactivity. This unique feature allows for more diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
2-(3,4-dihydropyrazol-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c8-5-4-7-3-1-2-6-7/h2,8H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUUSPXOKMMRFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679761 | |
Record name | 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5677-75-8 | |
Record name | 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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